Ezetimibe-glucuronide

Overview

Description

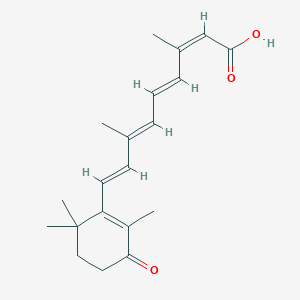

Ezetimibe-glucuronide is the primary active metabolite of ezetimibe, a cholesterol absorption inhibitor. Ezetimibe is used to lower plasma low-density lipoprotein cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. This compound retains the pharmacological activity of its parent compound and plays a crucial role in the overall efficacy of ezetimibe .

Scientific Research Applications

Ezetimibe-glucuronide has several scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Researchers use this compound to investigate the role of glucuronidation in drug metabolism and disposition.

Medicine: this compound is studied for its pharmacokinetics and pharmacodynamics in the context of cholesterol-lowering therapies.

Mechanism of Action

Ezetimibe-glucuronide exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is responsible for the uptake of cholesterol into enterocytes. By blocking this transporter, this compound reduces the amount of cholesterol absorbed from the diet, leading to lower plasma cholesterol levels .

Similar Compounds:

- Ezetimibe

- Statins (e.g., simvastatin, atorvastatin)

- Bile acid sequestrants (e.g., cholestyramine)

Comparison: this compound is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, this compound specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Ezetimibe-Glucuronide is formed through the glucuronidation of the 4-hydroxyphenyl group of Ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase (UGT) isoenzymes . This process primarily occurs in the intestine and liver . The glucuronidation of Ezetimibe to form this compound is a significant biochemical reaction that enables the compound to exert its lipid-lowering effects .

Cellular Effects

This compound, like its parent compound Ezetimibe, plays a role in lowering plasma cholesterol levels . It does this by inhibiting the uptake of cholesterol in the intestine . This action on cholesterol absorption can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . By inhibiting NPC1L1, this compound blocks the intestinal absorption of dietary and biliary cholesterol . This action does not affect the absorption of fat-soluble nutrients .

Temporal Effects in Laboratory Settings

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to this compound . Total Ezetimibe concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours .

Dosage Effects in Animal Models

In animal models, the effects of Ezetimibe and its metabolite this compound have been observed to vary with different dosages . For instance, in cholesterol-fed rhesus monkeys, Ezetimibe reduced both plasma cholesterol and low-density lipoprotein cholesterol levels in a dose-dependent manner .

Metabolic Pathways

The major metabolic pathway for Ezetimibe involves the glucuronidation of the 4-hydroxyphenyl group by UGT isoenzymes to form this compound . This process primarily occurs in the intestine and liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are dependent on various transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of this compound into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of this compound into bile, urine, and the intestinal lumen .

Subcellular Localization

The subcellular localization of this compound is primarily within the enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ezetimibe-glucuronide involves the glucuronidation of ezetimibe. This process is typically catalyzed by uridine diphosphate-glucuronosyltransferase enzymes in the liver and intestinal mucosa. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid as a co-substrate .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic glucuronidation of ezetimibe. The reaction mixture is then subjected to purification steps, including chromatography, to isolate the this compound .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe-glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less prone to oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .

Common Reagents and Conditions: The glucuronidation reaction involves uridine diphosphate-glucuronic acid and uridine diphosphate-glucuronosyltransferase enzymes. The reaction is typically carried out in an aqueous buffer at physiological pH and temperature .

Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is pharmacologically active and contributes to the cholesterol-lowering effects of ezetimibe .

Properties

IUPAC Name |

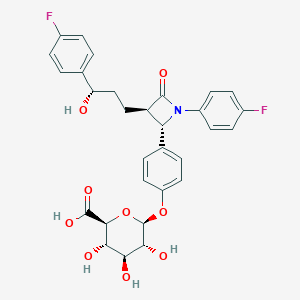

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432454 | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190448-57-8 | |

| Record name | Ezetimibe glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZETIMIBE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)

![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)